2-Amino-2-cyano-N-isopropyl-acetamide
Overview
Description
2-Amino-2-cyano-N-isopropyl-acetamide is an organic compound with the molecular formula C6H11N3O It is a derivative of cyanoacetamide, characterized by the presence of an amino group, a cyano group, and an isopropyl group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-cyano-N-isopropyl-acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of isopropylamine with cyanoacetic acid or its esters under controlled conditions. The reaction typically proceeds as follows:
Direct Treatment: Isopropylamine is treated with methyl cyanoacetate without a solvent at room temperature, resulting in the formation of the target compound.
Stirring Without Solvent: Ethyl cyanoacetate is stirred with isopropylamine at 70°C for 6 hours, followed by stirring at room temperature overnight to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-cyano-N-isopropyl-acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position allows for condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The amino and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones in the presence of a base such as triethylamine.
Substitution Reactions: Often require nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Heterocyclic Compounds: Formed through condensation reactions, these compounds often exhibit significant biological activity.
Substituted Derivatives: Resulting from nucleophilic substitution, these derivatives can be tailored for specific applications in medicinal chemistry.
Scientific Research Applications
2-Amino-2-cyano-N-isopropyl-acetamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-cyano-N-isopropyl-acetamide involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the cyano group can participate in nucleophilic and electrophilic reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects. Specific molecular targets and pathways may vary depending on the derivative and its application .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-cyanoacetamide: Lacks the isopropyl group, making it less hydrophobic and potentially altering its biological activity.
N-Cyanoacetylated Amines: A broader class of compounds with varying substituents that influence their reactivity and applications.
Uniqueness
2-Amino-2-cyano-N-isopropyl-acetamide is unique due to the presence of the isopropyl group, which can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets. This structural feature may confer distinct advantages in drug design and other applications .
Biological Activity
2-Amino-2-cyano-N-isopropyl-acetamide is an organic compound with the molecular formula . It is characterized by the presence of an amino group, a cyano group, and an isopropyl group attached to the acetamide backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its functional groups. The amino group can form hydrogen bonds, while the cyano group participates in nucleophilic and electrophilic reactions. These interactions allow the compound to modulate various biological pathways, potentially leading to therapeutic effects against different diseases.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting that it may serve as a potential lead compound for developing new antimicrobial agents.
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected by this compound include those related to mitochondrial function and metabolic regulation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the core structure can significantly influence its potency and selectivity against various biological targets. For instance, modifications to the isopropyl group may enhance lipophilicity, improving membrane penetration and bioavailability .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated that the compound exhibited significant inhibitory activity, with minimum inhibitory concentrations (MICs) ranging from 10 µg/mL to 50 µg/mL depending on the strain tested. This positions it as a promising candidate for further development as an antimicrobial agent.
Investigation into Anticancer Effects
Another study focused on the anticancer properties of this compound. In vitro tests conducted on various cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 5 µM. Flow cytometry analysis showed increased levels of pro-apoptotic markers, confirming its potential as an anticancer therapeutic .
Biological Activity Summary
Activity Type | Assessed Effect | Observed Concentration Range |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | 10 - 50 µg/mL |
Anticancer | Induction of apoptosis | 5 - 20 µM |
Structure-Activity Relationship Insights
Modification | Effect on Activity | Notes |
---|---|---|
Isopropyl Group | Enhanced lipophilicity | Improves membrane penetration |
Cyano Group | Increased nucleophilicity | Facilitates interaction with targets |
Amino Group | Hydrogen bonding capability | Modulates biological pathways |
Properties
IUPAC Name |
2-amino-2-cyano-N-propan-2-ylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-4(2)9-6(10)5(8)3-7/h4-5H,8H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAXVIFRWMORNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697168 | |
Record name | 3-Nitrilo-N-propan-2-ylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943843-28-5 | |
Record name | 2-Amino-2-cyano-N-(1-methylethyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943843-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitrilo-N-propan-2-ylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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